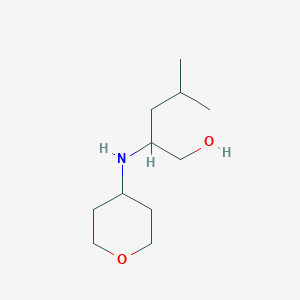![molecular formula C7H13NO B13006919 (3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B13006919.png)
(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol is a bicyclic compound that features a cyclopentane ring fused to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the ring structure or functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol: A stereoisomer with different spatial arrangement of atoms.
5-fluorooctahydrocyclopenta[c]pyrrol-4-ol: A fluorinated derivative with potentially different chemical and biological properties.
Uniqueness
(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
ZOBDURRZNGBULZ-RRKCRQDMSA-N |
Isomerische SMILES |
C1C[C@H]([C@H]2[C@@H]1CNC2)O |
Kanonische SMILES |
C1CC(C2C1CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


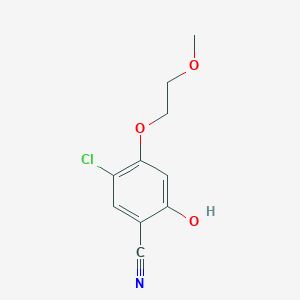
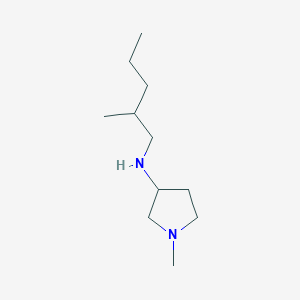
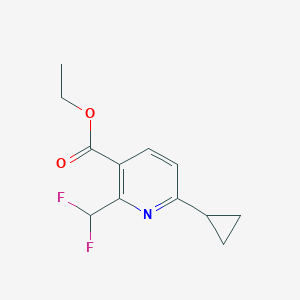
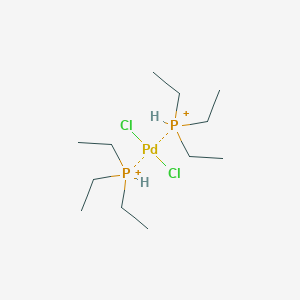
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
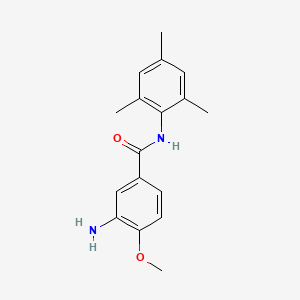
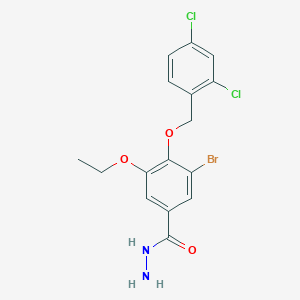
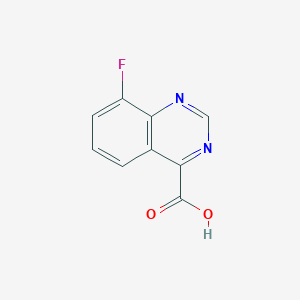
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13006888.png)
![(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B13006894.png)
